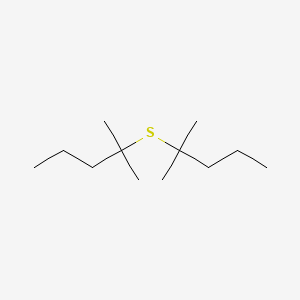
Chloro(2-methylpropan-1-olato)magnesium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chloro(2-methylpropan-1-olato)magnesium is an organomagnesium compound with the molecular formula C4H9ClMgO. It is commonly used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is part of the Grignard reagents family, which are widely utilized in various chemical reactions due to their reactivity and versatility.
準備方法
Synthetic Routes and Reaction Conditions
Chloro(2-methylpropan-1-olato)magnesium is typically synthesized by reacting magnesium with 2-chloro-2-methylpropan-1-ol in an anhydrous or dry solvent to maintain the reaction’s effectiveness . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent the magnesium from reacting with moisture or oxygen in the air.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity magnesium and 2-chloro-2-methylpropan-1-ol, along with advanced equipment to ensure the reaction conditions are tightly controlled. The product is then purified and packaged for use in various applications.
化学反応の分析
Types of Reactions
Chloro(2-methylpropan-1-olato)magnesium undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution Reactions: Can replace halides in organic compounds.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions
Nucleophilic Addition: Typically involves aldehydes or ketones as reactants, with the reaction carried out in an anhydrous solvent like diethyl ether or tetrahydrofuran.
Substitution Reactions: Often uses alkyl halides as substrates, with the reaction occurring under an inert atmosphere.
Coupling Reactions: Employs various electrophiles, such as alkyl halides or aryl halides, in the presence of a catalyst.
Major Products
Nucleophilic Addition: Produces secondary or tertiary alcohols.
Substitution Reactions: Forms new carbon-carbon bonds, resulting in substituted organic compounds.
Coupling Reactions: Generates complex organic molecules with extended carbon chains.
科学的研究の応用
Chloro(2-methylpropan-1-olato)magnesium is utilized in a wide range of scientific research applications, including:
Organic Synthesis: Used to create complex organic molecules through various reactions.
Pharmaceutical Research: Plays a role in the synthesis of drug intermediates and active pharmaceutical ingredients.
Material Science: Involved in the production of polymers and other advanced materials.
Biological Studies: Used in the modification of biomolecules for research purposes.
作用機序
The mechanism by which Chloro(2-methylpropan-1-olato)magnesium exerts its effects involves the formation of a highly reactive magnesium-carbon bond. This bond acts as a nucleophile, attacking electrophilic centers in other molecules. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile being targeted.
類似化合物との比較
Chloro(2-methylpropan-1-olato)magnesium can be compared with other Grignard reagents, such as:
- Methylmagnesium chloride
- Phenylmagnesium bromide
- Ethylmagnesium bromide
Uniqueness
What sets this compound apart is its specific reactivity due to the presence of the 2-methylpropan-1-olato group. This group influences the compound’s steric and electronic properties, making it suitable for particular reactions where other Grignard reagents might not be as effective.
Similar Compounds
- Methylmagnesium chloride : Used for similar nucleophilic addition reactions but with different reactivity.
- Phenylmagnesium bromide : Often employed in the synthesis of aromatic compounds.
- Ethylmagnesium bromide : Utilized in various organic synthesis reactions with different selectivity.
特性
CAS番号 |
69704-17-2 |
|---|---|
分子式 |
C4H9ClMgO |
分子量 |
132.87 g/mol |
IUPAC名 |
magnesium;2-methylpropan-1-olate;chloride |
InChI |
InChI=1S/C4H9O.ClH.Mg/c1-4(2)3-5;;/h4H,3H2,1-2H3;1H;/q-1;;+2/p-1 |
InChIキー |
IXUQHZKXQCGDFB-UHFFFAOYSA-M |
正規SMILES |
CC(C)C[O-].[Mg+2].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



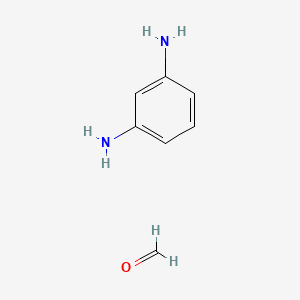
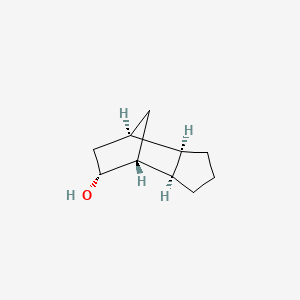

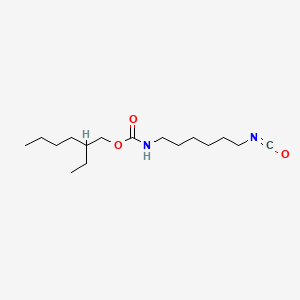
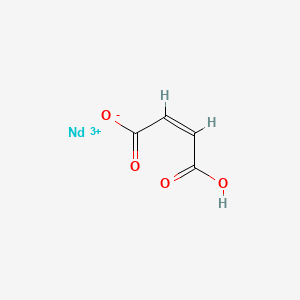

![4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzene-1,2-diol;hydrochloride](/img/structure/B12646430.png)

